molecular formula C11H14ClN3 B1521523 methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride CAS No. 1193389-88-6

methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1521523
CAS No.: 1193389-88-6
M. Wt: 223.7 g/mol
InChI Key: ABYUFZUHYBKRKJ-UHFFFAOYSA-N
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Description

“Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1193389-88-6 . It has a molecular weight of 223.7 . The IUPAC name for this compound is N-methyl (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “this compound”, involves various methods such as the reaction of diarylhydrazones and vicinal diols . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines , and the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3.ClH/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11;/h2-8,12H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Pyrazole derivatives, including methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride, have been synthesized and characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have shown potential in biological activities against breast cancer and microbes (Titi et al., 2020).

Crystal Structure and Reactivity

  • Studies have analyzed the crystal structures of pyrazole derivatives, including their intramolecular hydrogen bonding, which affects their reactivity and synthesis processes. Such insights are crucial for developing new compounds with specific biological activities (Szlachcic et al., 2020).

Applications in Corrosion Inhibition

Corrosion Inhibition Properties

  • Bipyrazole compounds, related to this compound, have been found effective as corrosion inhibitors for pure iron in acidic media. This demonstrates the potential application of such compounds in industrial settings for material protection (Chetouani et al., 2005).

Antimicrobial and Cytotoxic Activities

Biological Activity in Medical Applications

  • Research has been conducted on the cytotoxic and antimicrobial activities of various pyrazole derivatives. These compounds have shown potential against certain bacterial strains and cancer cells, indicating their utility in medical research and drug development (Asegbeloyin et al., 2014).

Other Relevant Studies

Synthetic Methodologies and Efficiency

  • Research has focused on developing efficient and environmentally friendly synthetic methodologies for pyrazole derivatives. These include ultrasound-mediated condensation processes, offering advantages like shorter reaction times and higher yields (Wang et al., 2011).

Chiral Separation and Analysis

  • The separation of chiral pyrazole phenyl ethers, closely related to the compound , has been achieved using high-performance liquid chromatography. This is significant for enantiomeric purity determination and pharmaceutical applications (Hamper et al., 1994).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

N-methyl-1-(1-phenylpyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11;/h2-8,12H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYUFZUHYBKRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-88-6
Record name 1H-Pyrazole-3-methanamine, N-methyl-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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